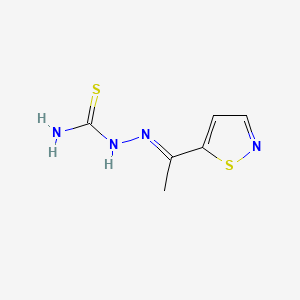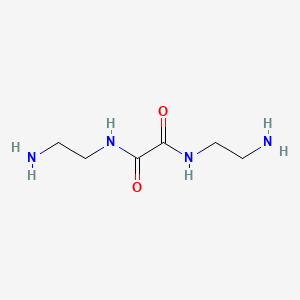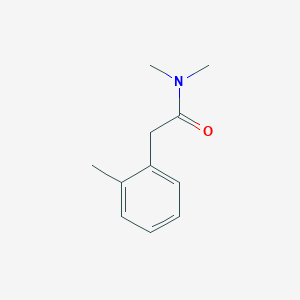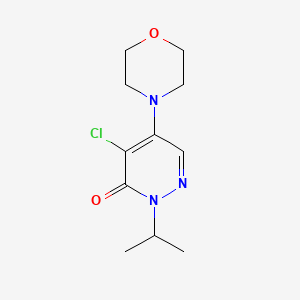
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene: is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method includes the halogenation of an indene precursor, followed by fluorination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dehalogenated products.
Substitution: Formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the behavior of similar compounds in living organisms.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple halogen atoms can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
Wirkmechanismus
The mechanism by which 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, influencing the compound’s activity. Pathways involved may include oxidative stress responses and halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene: can be compared with other halogenated indene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications where such properties are desired.
Eigenschaften
CAS-Nummer |
88953-09-7 |
|---|---|
Molekularformel |
C9Cl2F8 |
Molekulargewicht |
330.99 g/mol |
IUPAC-Name |
5,6-dichloro-1,1,2,2,3,3,4,7-octafluoroindene |
InChI |
InChI=1S/C9Cl2F8/c10-3-4(11)6(13)2-1(5(3)12)7(14,15)9(18,19)8(2,16)17 |
InChI-Schlüssel |
MAIIKPVCKWLEAA-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)Cl)Cl)F)C(C(C2(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




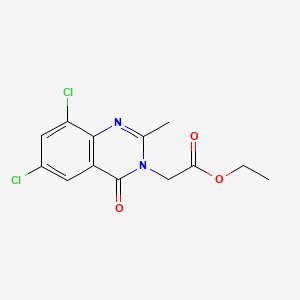
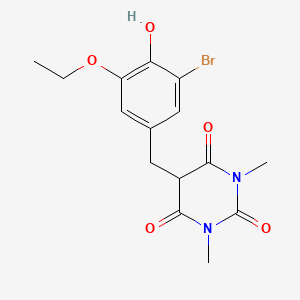
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
